3,6-Dichloropyridazin-4-ol

Descripción

Contextualizing 3,6-Dichloropyridazin-4-ol within Pyridazine (B1198779) Chemistry Research

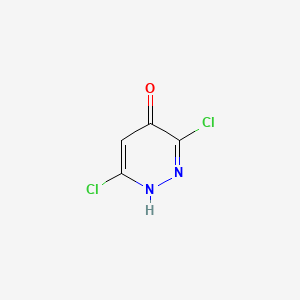

This compound is a specific derivative within the broader class of pyridazines, which are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. ontosight.ai Its chemical structure consists of this pyridazine core with chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 4 position. ontosight.ai This substitution pattern imparts specific reactivity to the molecule. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. ontosight.aismolecule.com Concurrently, the hydroxyl group can undergo oxidation or reduction, further expanding its synthetic utility. smolecule.com

The compound exists in tautomeric forms, primarily as 3,6-dichloro-1H-pyridazin-4-one. lookchem.com This tautomerism is a key aspect of its chemical behavior and influences its reactivity in different chemical environments. The molecular formula is C₄H₂Cl₂N₂O, and it has a molecular weight of approximately 164.98 g/mol .

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| Melting Point | 199-200 °C |

| Boiling Point | 225.6 °C at 760 mmHg |

| Flash Point | 90.3 °C |

| Density | 1.679 g/cm³ |

| pKa | 4.10 ± 0.28 |

| Appearance | White to yellow to brown solid |

| Source: lookchem.comsigmaaldrich.com |

Synthesis of this compound can be achieved through methods such as the chlorination of pyridazin-4-ol or the hydrolysis of other chlorinated pyridazine derivatives. ontosight.ai These synthetic routes are crucial for making the compound available for further research and application. Its primary role in academic and industrial research is as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. ontosight.aismolecule.com

Significance of the Pyridazine Scaffold in Contemporary Chemical Research

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. scholarsresearchlibrary.comresearchgate.net Pyridazine derivatives have been extensively investigated and are known to exhibit a wide array of pharmacological activities. scholarsresearchlibrary.comresearchgate.net This includes applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. scholarsresearchlibrary.comacs.org

The significance of the pyridazine scaffold stems from its unique physicochemical properties. nih.gov It possesses weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, which can be critical for drug-target interactions. nih.gov These characteristics make the pyridazine ring an attractive component in drug design, sometimes serving as a less lipophilic replacement for a phenyl ring. nih.gov

The versatility of the pyridazine ring allows for easy functionalization at various positions, making it a valuable building block for creating libraries of new compounds with potential therapeutic utility. scholarsresearchlibrary.com Researchers have successfully incorporated the pyridazine scaffold into molecules targeting a range of biological pathways, including protein kinase inhibitors for cancer therapy. researchgate.netacs.org The recent FDA approvals of drugs like relugolix (B1679264) and deucravacitinib, which contain a pyridazine ring, underscore the scaffold's importance in modern drug discovery. nih.gov Furthermore, pyridazine-based materials are being explored for applications in materials science, such as in organic electronics and photoluminescent materials. frontiersin.orgmdpi.com

Research Gaps and Future Directions for this compound Studies

While the broader class of pyridazines has been extensively studied, research specifically focused on this compound is less comprehensive. lookchem.com Much of the existing information positions it as a synthetic intermediate, with its own biological activities and more nuanced chemical properties remaining underexplored. ontosight.aismolecule.com

A significant research gap exists in the comprehensive evaluation of the biological activity of this compound itself. Preliminary investigations suggest potential antimicrobial and anticancer properties for pyridazine derivatives with similar substitution patterns, but dedicated studies on this specific compound are lacking. smolecule.com Future research should, therefore, involve systematic screening of this compound against various biological targets to uncover any intrinsic therapeutic potential.

Further exploration of its reaction chemistry is also warranted. While its utility in nucleophilic substitution is known, a deeper understanding of its reactivity profile under various conditions could unveil novel synthetic methodologies. ontosight.ai Investigating its coordination chemistry with different metal ions could also lead to new catalysts or materials with interesting electronic or magnetic properties. guidechem.com

Moreover, there is an opportunity to expand its application in materials science. The unique electronic properties of the pyridazine ring suggest that derivatives of this compound could be developed into novel functional materials, such as organic light-emitting diodes (OLEDs) or components for solar cells. frontiersin.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dichloro-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZWRDICWBWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182114 | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2779-81-9 | |

| Record name | 3,6-Dichloro-4-pyridazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2779-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloropyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,6 Dichloropyridazin 4 Ol

Established Synthetic Routes for 3,6-Dichloropyridazin-4-ol

Established methods for synthesizing the 3,6-dichloropyridazine (B152260) framework often involve the construction of the pyridazine (B1198779) ring followed by chlorination, or the direct chlorination of a pre-existing pyridazinol core.

A primary and direct method for the synthesis of this compound involves the direct chlorination of a suitable pyridazin-4-ol precursor. ontosight.aismolecule.com This reaction typically employs a chlorinating agent to introduce chlorine atoms at the 3- and 6-positions of the pyridazine ring. ontosight.ai The process involves treating pyridazin-4-ol with chlorine gas, often in a solvent such as acetic acid, under carefully controlled temperature conditions to achieve the desired dichlorinated product. smolecule.com

Electrophilic substitution provides a key pathway for the halogenation of the pyridazine ring. smolecule.com The electron-deficient nature of the 3,6-dichloropyridazine system makes it amenable to specific substitution reactions, particularly at the 4-position. researchgate.net Strategies such as direct halogenation can be employed to introduce a halogen at this position, which can subsequently be converted to a hydroxyl group if not already present in the starting material. researchgate.net This approach is crucial for creating 4-functionalized pyridazine systems. researchgate.net

While less common, another synthetic route involves the reaction of isocyanates with specific chloride-containing compounds to yield the target pyridazine structure. smolecule.com This method builds the heterocyclic ring system through a cyclization reaction where the isocyanate contributes to the formation of the pyridazine core.

A widely used industrial method involves the synthesis of the 3,6-dichloropyridazine backbone from 3,6-dihydroxypyridazine, commonly known as maleic hydrazide. google.comgoogle.com This precursor is treated with strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace both hydroxyl groups with chlorine atoms. google.comgoogle.com This reaction is typically performed at elevated temperatures and can be carried out in various solvents or using an excess of the chlorinating agent as the solvent. google.comchemicalbook.com While this method directly yields 3,6-dichloropyridazine, subsequent steps would be required to introduce the hydroxyl group at the 4-position. The efficiency of this chlorination step is highlighted by high yields, often exceeding 85%. google.comchemicalbook.com

Table 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine using POCl₃

| Molar Ratio (Precursor:POCl₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) |

| 1:1.5 | Chloroform | 50 | 4 | 72.35 | 99.03 |

| 1:1.5 | DMF | 50 | 4 | 68.41 | 98.57 |

| 1:3 | Chloroform | 50 | 4 | 87.10 | - |

| 1:1.5 | Methanol/Water | 80 | 1 | 88.65 | 98.13 |

Data sourced from a patent describing various conditions for the synthesis. google.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netamazonaws.com This technology has been successfully applied to the synthesis of various pyridazine derivatives. researchgate.netnih.gov Microwave irradiation can efficiently drive reactions such as selective amination, Suzuki cross-coupling, and cyclocondensations. researchgate.netrsc.org For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine using ammonium (B1175870) hydroxide (B78521) can be completed in 30 minutes at 120°C with an 87% yield under microwave conditions. rsc.org These green chemistry approaches often reduce or eliminate the need for traditional solvents, further enhancing their environmental friendliness. smolecule.com

Table 2: Examples of Microwave-Enhanced Reactions in Pyridazine Synthesis

| Reaction Type | Reactants | Conditions | Product | Key Advantage |

| Amination | 3,6-Dichloropyridazine, NH₄OH | 120°C, 30 min, 300W | 3-Amino-6-chloropyridazine | Rapid reaction, good yield. rsc.org |

| Suzuki Coupling | 3-Amino-6-chloropyridazine, Arylboronic acid | Base, Catalyst, 2 mL solvent | 3-Amino-6-arylpyridazine | High efficiency and broad substrate scope. researchgate.net |

| Cycloaddition | 1,2,4,5-tetrazine, Acetylenes | 150°C, 90 min, CH₂Cl₂ | Substituted Pyridazine | Reaction time reduced from days to hours. acs.org |

| Cyclocondensation | 1,4-Diketones, Hydrazine | 120°C, 1.5 min, 100W | 3,4,6-Trisubstituted Pyridazine | Very rapid entry to polysubstituted pyridazines. thieme-connect.com |

Advanced Synthetic Approaches to this compound and its Analogs

Advanced synthetic strategies focus on creating functionalized pyridazines with high regioselectivity and chemical diversity. These methods are essential for developing novel compounds for medicinal chemistry.

One key approach involves the direct functionalization of the 3,6-dichloropyridazine core. researchgate.net For example, free-radical reactions can be used to introduce substituents at the C-4 position. The reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of silver nitrate (B79036) and ammonium persulfate yields 3,6-dichloro-4-isopropylpyridazine. prepchem.com This demonstrates a method for C-C bond formation at a specific position on the pyridazine ring.

Another powerful strategy is the construction of complex heterocyclic systems fused to the pyridazine ring. The synthesis of 3,6-diaryl- researchgate.netrsc.orgCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines starts from substituted acetophenones, which are converted to pyridazinone intermediates. nih.gov These intermediates are then chlorinated with phosphorus oxychloride to form the crucial 6-aryl-3-chloropyradizine, which is further elaborated into the final triazolo-pyridazine structure. nih.gov This multi-step pathway highlights the use of the pyridazine core as a scaffold for building more complex molecules. nih.gov Furthermore, regioselective nucleophilic substitution on dichloropyridazine carboxylates allows for controlled derivatization, enabling the synthesis of complex structures like dihydroxypyridopyridazines. mdpi.com

Table 3: Examples of Advanced Synthetic Approaches for Pyridazine Derivatives

| Approach | Starting Material | Key Reagents | Product Type |

| C-4 Alkylation | 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈ | 4-Alkyl-3,6-dichloropyridazine prepchem.com |

| Annulation | 6-Aryl-3-chloropyridazine, Hydrazides | - | researchgate.netrsc.orgCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine nih.gov |

| Nucleophilic Substitution | 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Dihydroxypyridopyridazine mdpi.com |

| Vicarious Nucleophilic Substitution | 3,6-Dichloropyridazine | - | 4-Functionalized Pyridazine researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (PCCR) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize halogenated pyridazines. researchgate.netrsc.org These reactions offer a direct method for introducing a wide range of substituents onto the pyridazine nucleus under relatively mild conditions. researchgate.netnih.gov The reactivity of the halogen atoms on the pyridazine ring is a key factor, with the general order of reactivity being I > Br > Cl. nih.gov For polychlorinated pyridazines, the site of the reaction is influenced by the electronic properties of the ring and the specific catalytic system employed. rsc.org

The Suzuki-Miyaura coupling is one of the most frequently utilized palladium-catalyzed reactions for C-C bond formation in pharmaceutical and materials science. rsc.orgrsc.org It involves the reaction of a halo-pyridazine with a boronic acid or its ester derivative. nih.gov The regioselectivity of this reaction on polychloropyridazines is a critical aspect. For instance, in 3,6-dichloropyridazine, the chlorine atoms are electronically equivalent, but the presence of other substituents can direct the coupling to a specific position. rsc.org

Research on 3,5-dichloropyridazine (B104411) showed that coupling with phenylboronic acid using a palladium acetate (B1210297) catalyst and ligands like dppf or PPh3 preferentially occurs at the C-3 position, which is adjacent to a ring nitrogen. rsc.org Similarly, studies on 4-substituted-3,6-dichloropyridazines have demonstrated that the nature of the substituent at the C4 position significantly influences the site-selectivity of the coupling reaction. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on Dichloropyridazines

| Pyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Major Product Position | Reference |

|---|---|---|---|---|

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / dppf | C-3 | rsc.org |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | C-3 | rsc.org |

| 4-Amino-3,5-dichloropyridazine | 2-Fluoro-4-trifluoromethylboronic acid | PdCl₂(PPh₃)₂ | C-3 | rsc.org |

This interactive table summarizes conditions and outcomes for Suzuki-Miyaura reactions on various dichloropyridazine substrates.

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature and with an amine base that can also serve as the solvent. wikipedia.orgorganic-chemistry.org Its utility extends to the functionalization of pyridazines, allowing for the introduction of alkynyl groups. researchgate.net

The efficiency and speed of Sonogashira couplings can be significantly improved by using controlled microwave heating, which can reduce reaction times from hours to minutes while maintaining high yields. organic-chemistry.org This technique has been successfully applied to a variety of aryl halides, including pyridine (B92270) derivatives. organic-chemistry.org While specific examples detailing the Sonogashira coupling of this compound are not prevalent, the general methodology is applicable to halo-pyridazines. researchgate.netorganic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Description | Purpose | Reference |

|---|---|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Facilitates oxidative addition and reductive elimination | wikipedia.org |

| Co-catalyst | Copper(I) salt (e.g., CuI) | Activates the alkyne via formation of a copper acetylide | wikipedia.org |

| Substrates | Aryl/Vinyl Halide + Terminal Alkyne | Reactants for C-C bond formation | wikipedia.org |

| Base/Solvent | Amine (e.g., Et₂NH, Et₃N) | Neutralizes HX byproduct and can act as solvent | wikipedia.org |

This interactive table outlines the key components and their roles in a typical Sonogashira coupling reaction.

Vicarious Nucleophilic Substitution in Pyridazine Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including pyridazines. researchgate.netacs.org The reaction involves the addition of a nucleophile (a carbanion carrying a leaving group) to the aromatic ring, followed by base-induced β-elimination to restore aromaticity. acs.org

This methodology has been successfully applied to the pyridazine system. For example, pyridazines can react with tetracyanoethylene (B109619) oxide to form pyridazinium N-dicyanomethylides. rsc.org These intermediates then undergo VNS with carbanions, leading to the formation of 4-substituted pyridazine derivatives in moderate to good yields. rsc.orgrsc.org The dicyanomethylene group can be readily removed afterwards. rsc.org Similarly, carbanions of reagents like chloromethyl p-tolyl sulfone react with pyridazines to introduce functionalized side chains, offering a novel route to substituted pyridazines. researchgate.net

Regioselective Functionalization of Polychloropyridazines

The regioselective functionalization of polychloropyridazines is crucial for synthesizing specific isomers of desired compounds. researchgate.net The inherent electronic properties of the pyridazine ring, combined with the influence of existing substituents and the choice of reaction conditions, dictate the position of incoming functional groups. rsc.org

In palladium-catalyzed cross-coupling reactions, the site-selectivity is often governed by the relative electrophilicity of the carbon-halogen bonds. rsc.org For di- or poly-halogenated heterocycles, the position adjacent to a nitrogen atom is typically more reactive towards oxidative addition. rsc.org However, this intrinsic reactivity can be altered by other substituents on the ring. rsc.org For example, the presence of an amino group on a dichloropyridazine can direct the substitution pattern in Suzuki-Miyaura couplings. rsc.org Similarly, in nucleophilic aromatic substitution (SNAr) reactions on polychlorinated systems, the position of substitution can be controlled. For instance, reacting 3,4,5-trichloropyridazine (B3021642) with an amine can lead to the selective formation of dichloropyridazine amine compounds. google.com

Click Chemistry Applications in Pyridazine Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. jk-sci.comacs.org This methodology has found applications in the synthesis of complex pyridazine-containing structures.

A notable application is the synthesis of 3,6-bis(4-triazolyl)pyridazines. researchgate.net This is achieved through the facile CuAAC reaction between a 3,6-diazidopyridazine precursor and various terminal alkynes. The resulting structures link the pyridazine core to other molecular fragments via stable triazole rings. researchgate.net Another related strategy is the inverse-electron-demand Diels-Alder (iEDDA) reaction between electron-deficient tetrazines and alkynes, which provides a facile route to multi-substituted pyridazines. rsc.orgresearchgate.net These click-based approaches are modular and efficient, making them valuable for building libraries of pyridazine derivatives for various applications. jk-sci.com

Synthesis of Pyridazinyl Ethers and Thioethers

The chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the synthesis of pyridazinyl ethers and thioethers. smolecule.comresearchgate.net These reactions typically involve treating the chloropyridazine with an alcohol/phenol or a thiol in the presence of a base.

The synthesis of pyridazinyl ethers has been demonstrated by reacting 3,6-dichloropyridazine with catechols to yield mono- or di-substituted ether products. researchgate.net Similarly, reactions with dibromoalkanes can produce monopyridazinyl ethers or α,ω-[di(pyridazinoxy)]alkanes. researchgate.net The synthesis of pyridazinyl thioethers can be achieved by reacting dichloropyridazines with various S-nucleophiles. researchgate.netresearchgate.net More recent methods utilize odorless and stable xanthates as thiol surrogates, providing a greener alternative for the synthesis of alkyl aryl thioethers under transition-metal-free conditions. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,6-Dichloropyridazine |

| 3,5-Dichloropyridazine |

| 4-Amino-3,5-dichloropyridazine |

| 6-Methyl-3,5-dichloropyridazine |

| 3,4,5-Trichloropyridazine |

| Phenylboronic acid |

| Tetracyanoethylene oxide |

| Chloromethyl p-tolyl sulfone |

This table lists the chemical compounds referred to in the article.

Chemical Reactivity and Transformation Mechanisms of this compound

The unique arrangement of a hydroxyl group and two chlorine atoms on the pyridazine ring of this compound dictates its chemical behavior. smolecule.comontosight.ai The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring makes the chlorine-substituted carbon atoms susceptible to nucleophilic attack. ontosight.ai Concurrently, the hydroxyl group can undergo typical alcohol reactions such as oxidation and reduction. smolecule.com This combination of reactive sites allows for the synthesis of a wide array of derivatives. ontosight.ai

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms at positions 3 and 6 of the pyridazine ring are labile and can be readily displaced by a variety of nucleophiles. smolecule.comontosight.ai This reactivity is a cornerstone of the compound's utility as a synthetic intermediate. The pyridazine nucleus, particularly with its two nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. rsc.org

The substitution can occur at one or both chlorine atoms, depending on the reaction conditions and the stoichiometry of the nucleophile. For instance, reactions with amines and thiols are common, leading to the formation of substituted pyridazines. smolecule.com Research on the related compound 3,6-dichloropyridazine shows that selective mono-substitution can be achieved, for example, in Negishi couplings with organozinc reagents or Suzuki couplings with boronic acids, leaving the second chlorine available for subsequent reactions. dur.ac.uk In the case of 3,6-dichloropyridazine 1-oxide, studies have shown that sulfur nucleophiles preferentially attack the 6-position. researchgate.net

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of this compound can be oxidized to the corresponding carbonyl group, yielding a pyridazinone derivative. smolecule.com This transformation is a standard reaction for secondary alcohols.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. The resulting product would be 3,6-dichloro-4,5-dihydropyridazin-4-one. This reaction is significant as it converts the hydroxyl functionality into a ketone, which can then serve as a handle for further synthetic modifications, such as condensation or addition reactions.

Table 1: General Oxidation Reactions

| Reaction Type | Functional Group | Reagents | Product |

|---|---|---|---|

| Oxidation | Secondary Hydroxyl (-OH) | KMnO₄, CrO₃ | Ketone (C=O) |

Reduction Reactions of the Hydroxyl Group

The hydroxyl group of this compound is also susceptible to reduction. smolecule.com This reaction typically involves converting the hydroxyl group into a better leaving group, followed by hydrogenolysis, or using strong reducing agents that can directly reduce the C-OH bond. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are suggested for such transformations. smolecule.com The product of this reaction would be 3,6-dichloropyridazine. This process removes the hydroxyl functionality, providing a route to purely chlorosubstituted pyridazines from the hydroxylated precursor.

Table 2: General Reduction Reactions

| Reaction Type | Functional Group | Reagents | Product |

|---|---|---|---|

| Reduction | Secondary Hydroxyl (-OH) | NaBH₄, LiAlH₄ | Alkane (C-H) |

Reactions with Amines and Thiols

As a specific and highly useful class of nucleophilic substitution, the reaction of this compound with amines and thiols is well-documented for the parent compound, 3,6-dichloropyridazine. These reactions allow for the introduction of nitrogen and sulfur-containing functional groups, which are prevalent in biologically active molecules. smolecule.com

Table 3: Examples of Nucleophilic Substitution with Amines

| Electrophile | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Piperidin-4-amine | HCl (cat.), Ethanol (B145695), 80°C, 6-8h | 1-(6-Chloropyridazin-3-yl)piperidin-4-amine (B190099) | 75-85% |

| 3,6-Dichloropyridazine | (2-Fluorophenyl)piperazine | Ethanol, Reflux, 120°C, 6h | 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | Not specified mdpi.com |

Rearrangement Reactions (e.g., Chapman Rearrangement)

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N-aroyldiarylamines through a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom. amazonaws.comorganicreactions.org While not a direct reaction of this compound itself, its derivatives can undergo this important transformation.

To undergo a Chapman rearrangement, the hydroxyl group of this compound would first need to be converted into an imidate. A highly relevant study demonstrated a double Chapman rearrangement on imidates derived from the related 3,6-dichloropyridazine. amazonaws.com In this research, 3,6-dichloropyridazine was condensed with cholesterol or stigmasterol (B192456) to form the respective di-O-steroidal imidates. These intermediates, upon heating, underwent a double Chapman rearrangement to yield the corresponding N,N'-disubstituted pyridazine-3,6-diones. amazonaws.com This demonstrates that the pyridazine core is amenable to this type of rearrangement, suggesting that an appropriately derived imidate of this compound could undergo a similar transformation.

Cyclization Reactions for Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. uomustansiriyah.edu.iq These reactions typically involve an initial nucleophilic substitution at one of the chlorine atoms by a molecule containing a second reactive site. This is followed by an intramolecular cyclization to form a new ring fused to the pyridazine core.

A common strategy involves reacting a chloropyridazine with a bifunctional nucleophile like hydrazine. smolecule.com For instance, 3-chloro-6-hydrazinopyridazine (B91096) can be condensed with other reagents to build fused ring systems like triazolo[4,3-b]pyridazines. Another approach is the cyclocondensation of pyridazinone derivatives. The synthesis of novel fused heterocycles like pyrazolinoquinolizine and 1,4-oxazinopyrazoline has been achieved through strategies that could be adapted to pyridazine derivatives. beilstein-journals.org These methods highlight the potential to use this compound to construct diverse and complex fused heterocyclic structures, which are of significant interest in medicinal chemistry. uomustansiriyah.edu.iq

Photochemical Reactivity and Radical Formation

Detailed research findings specifically investigating the photochemical reactivity and radical formation of this compound are not extensively documented in publicly available scientific literature. While the photochemistry of heterocyclic compounds is a broad area of study, specific data on the photolysis, quantum yields, and the nature of any resulting radical intermediates for this compound have not been found in the reviewed sources.

General principles of photochemistry on related chloro-substituted N-heterocyclic compounds suggest that the carbon-chlorine bond can be susceptible to homolytic cleavage upon UV irradiation, which would lead to the formation of a pyridazinyl radical. For instance, studies on other chloropyrimidines have shown that irradiation can lead to both heterolytic and homolytic C-Cl bond rupture. rsc.org Homolytic cleavage, specifically, generates a pyrimidinyl radical and a chlorine radical. rsc.org

Furthermore, radical reactions have been documented for the parent compound, 3,6-dichloropyridazine. One study on dihalogenated π-deficient nitrogen heterocycles indicated that 3,6-dichloropyridazine can undergo reactions with nucleophiles like potassium enolates, although this specific example was not a photostimulated process. researchgate.net However, the same study detailed photostimulated radical-chain displacement reactions (SRN1 mechanism) for other related dihalopyridines and pyrimidines, suggesting that such pathways could be plausible for pyridazine systems under specific conditions. researchgate.net

Another study noted the formation of a pyridopyridazinyl radical through single-electron-transfer processes from a different pyridazine derivative, a hydrazinopyrido[2,3-d]pyridazine. thieme-connect.de This demonstrates the potential of the pyridazine ring system to participate in radical chemistry.

Despite these examples in related compound classes, there is no specific experimental data, such as reaction conditions, products, or spectroscopic evidence for radical intermediates, directly pertaining to the photochemical behavior of this compound. The PubChem Lite database also indicates a lack of literature data for this compound. uni.lu Therefore, a detailed discussion and data tables on its photochemical reactivity and radical formation cannot be provided at this time.

Medicinal Chemistry and Pharmacological Research of 3,6 Dichloropyridazin 4 Ol Derivatives

Investigation of Diverse Biological Activitiessarpublication.comnih.govnih.gov

The inherent physicochemical properties of the pyridazine (B1198779) nucleus, including its ability to form hydrogen bonds and act as a proton acceptor, make it a privileged structure in drug design. nih.govnih.gov This has spurred the development of numerous derivatives with a wide array of biological actions, ranging from antimicrobial and anticancer to cardiovascular and central nervous system effects. sarpublication.comnih.gov

The search for novel antimicrobial agents has led researchers to explore pyridazinone derivatives as a promising class of compounds. nih.gov Studies have demonstrated that modifications of the pyridazinone core can yield compounds with significant activity against various bacterial and fungal pathogens.

For instance, a series of diarylurea derivatives based on a pyridazinone scaffold were synthesized and evaluated for their antimicrobial properties. nih.govrsc.org One compound, 10h , showed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.govrsc.org Another derivative, 8g , exhibited significant antifungal activity against Candida albicans, also with an MIC of 16 μg/mL. nih.govrsc.org Further research into other pyridazinone derivatives has revealed a range of activities. For example, compounds 7 and 13 were found to be effective against several bacteria, including methicillin-resistant S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Some synthesized hydrazone derivatives also showed considerable activity against Gram-negative bacteria and yeasts. researchgate.net Specifically, compound 3 was highly active against Enterobacter hormaechei, while compounds 5 and 11 were most active against Acinetobacter baumannii at a concentration of 31.25 µg/mL. researchgate.net

| Compound | Target Microorganism | Activity (MIC) |

| 10h | Staphylococcus aureus | 16 μg/mL nih.govrsc.org |

| 8g | Candida albicans | 16 μg/mL nih.govrsc.org |

| 7 | MRSA, P. aeruginosa, A. baumannii | 3.74–8.92 µM mdpi.com |

| 13 | MRSA, P. aeruginosa, A. baumannii | 3.74–8.92 µM mdpi.com |

| 3 | Enterobacter hormaechei | 31.25 µg/mL researchgate.net |

| 5 | Acinetobacter baumannii | 31.25 µg/mL researchgate.net |

| 11 | Acinetobacter baumannii | 31.25 µg/mL researchgate.net |

The pyridazinone scaffold has been identified as a valuable pharmacophore in the development of novel anticancer agents. nih.govnih.govtandfonline.com Researchers have successfully designed and synthesized numerous derivatives with potent antiproliferative effects against a variety of cancer cell lines. nih.govnih.gov

In a notable study, a series of pyridazinone-based diarylurea derivatives were screened against 60 cancer cell lines at the National Cancer Institute (NCI). nih.govrsc.org Among these, compounds 8f , 10l , and 17a demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages (GI%) ranging from 62.21% to 100.14%. rsc.org Further investigation of compounds 10l and 17a in a five-dose screening assay revealed GI₅₀ values between 1.66 and 100 μM. rsc.org Mechanistic studies showed that compound 10l induced G0–G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line and upregulated pro-apoptotic genes. rsc.org

Another study focused on 3(2H)-pyridazinone derivatives with a piperazinyl linker. nih.gov Two promising compounds, 12 and 22 , exhibited good anti-proliferative effects against gastric adenocarcinoma cells (AGS) by inducing oxidative stress and apoptosis. nih.gov The encouraging anticancer activity observed in various pyridazine derivatives has prompted further investigation into new analogues. jst.go.jpbohrium.com

| Compound | Cancer Cell Line(s) | Key Findings |

| 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition (GI% 62.21-100.14%) rsc.org |

| 10l, 17a | Various | GI₅₀ values of 1.66–100 μM rsc.org |

| 10l | A549/ATCC (Lung) | Induced G0–G1 cell cycle arrest rsc.org |

| 12, 22 | AGS (Gastric) | Good anti-proliferative effects via oxidative stress and apoptosis nih.gov |

Pyridazinone derivatives have emerged as an attractive scaffold for the development of new anti-inflammatory and analgesic agents, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov The versatility of the pyridazinone ring allows for structural modifications that can lead to potent and safer therapeutic agents. researchgate.net

One of the marketed pyridazinone derivatives, emorfazone , is used in Japan as an analgesic and anti-inflammatory drug. sarpublication.com Research has shown that other derivatives can exhibit even greater potency. sarpublication.com For example, a series of 6-morpholino-4-aryl-3(2H)-pyridazinones with propanoic acid, ester, or amide side chains demonstrated higher analgesic activity than acetyl-salicylic acid in the p-benzoquinone-induced writhing test, and notably, without causing gastric ulceration. nih.gov In another study, some antipyrine/pyridazinone hybrids, specifically compounds 10a , 10c , and 10d , were found to be equally or more potent as analgesic and anti-inflammatory agents than aspirin (B1665792) and indomethacin, respectively, with most being non-ulcerogenic. pcbiochemres.com Furthermore, certain pyrazole-pyridazine hybrids have been identified as potent and selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.govrsc.org

| Compound/Derivative Class | Activity | Key Findings |

| Emorfazone | Analgesic, Anti-inflammatory | Marketed drug in Japan sarpublication.com |

| 6-morpholino-4-aryl-3(2H)-pyridazinones | Analgesic | Higher activity than acetyl-salicylic acid; no gastric ulceration nih.gov |

| Antipyrine/pyridazinone hybrids (10a, 10c, 10d) | Analgesic, Anti-inflammatory | Equally or more potent than aspirin and indomethacin; non-ulcerogenic pcbiochemres.com |

| Pyrazole-pyridazine hybrids | Anti-inflammatory | Potent and selective COX-2 inhibitors nih.govrsc.org |

The pyridazine and pyridazinone scaffolds have been extensively investigated for their cardiovascular effects, leading to the development of compounds with potent cardiotonic and vasodilator properties. sarpublication.comtandfonline.comnih.gov These activities are often attributed to the inhibition of phosphodiesterase III (PDEIII), an enzyme crucial in cardiovascular regulation. nih.govnih.gov

A number of 4,5-dihydro-3(2H)pyridazinone derivatives have been synthesized and shown to possess positive inotropic (cardiotonic) effects. nih.govresearchgate.net In one study, twelve of the tested compounds exhibited a higher effective response than digoxin, a standard cardiotonic agent, in an in-vitro assay on isolated rabbit hearts. nih.govresearchgate.net Furthermore, four of these compounds demonstrated a marked and significant hypotensive effect. nih.govresearchgate.net The replacement of the pyridine (B92270) subunit in established cardiotonics like amrinone (B1666026) and milrinone (B1677136) with a 1,2-diazine (pyridazine) system has been shown to enhance in vitro cardiotonic activity. nih.gov The vasodilator effects of pyridazin-3(2H)-one derivatives have also been well-documented, with many acting as direct vasodilators or by targeting the renin-angiotensin-aldosterone system. nih.gov

While the exploration of pyridazine derivatives for antidiabetic properties is an ongoing area of research, significant strides have been made in investigating their potential as antitubercular agents. sarpublication.comnih.gov Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health concern, necessitating the development of new and effective drugs. neuroquantology.com

Several studies have highlighted pyridazine derivatives as a promising new structural class for antitubercular drug development. neuroquantology.comneuroquantology.com In one investigation, pyridazinone derivatives were evaluated for their in vitro anti-TB activity against M. tuberculosis H37Rv. neuroquantology.com Compounds with an IC₉₀ value of ≤10 μg/mL are considered active. Some of the synthesized compounds in this study, such as 6-phenyl-2-(Imidazol-1-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one (3b) and 6-phenyl-2-(1,2-dihydro-phenothiazin-10-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one (3f) , exhibited significant antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, which was comparable to the reference drugs streptomycin (B1217042) and ciprofloxacin. researchgate.net The inclusion of allyl- or methylene-carboxyalkyl groups at the N-1 position of the pyridazine moiety has also been shown to contribute to anti-TB activity. neuroquantology.com More recent research has focused on creating isoniazid-based pyridazinone derivatives to enhance anti-TB activity and improve safety profiles. orientjchem.org

The diverse pharmacological profile of pyridazinone derivatives extends to the central nervous system, with research indicating their potential as both antidepressant and anticonvulsant agents. sarpublication.comresearchgate.net The structural features of the pyridazinone nucleus can be tailored to interact with various CNS targets.

Significant research has been conducted on the anticonvulsant properties of these compounds. nih.govdntb.gov.ua A series of hybrid benzimidazole-containing pyridazinone derivatives were designed and synthesized based on the pharmacophoric requirements for anticonvulsant activity. nih.govdntb.gov.ua These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. nih.govdntb.gov.ua One compound, SS-4F , demonstrated significant anticonvulsant activity in both tests, with ED₅₀ values of 25.10 mg/kg in the MES screen and 85.33 mg/kg in the scPTZ screen. nih.gov Further investigation revealed that SS-4F led to a marked increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Other studies have also identified pyridazinone derivatives with potent anticonvulsant effects and a high protective index, suggesting a favorable safety profile. nih.gov

Anti-HIV-1 Activity

Derivatives based on the pyridazine framework have emerged as a promising class of compounds in the search for novel anti-HIV-1 agents. researchgate.net Research has demonstrated that these heterocyclic compounds can target critical viral enzymes essential for the replication of HIV-1. researchgate.netnih.gov

Specifically, a series of substituted imidazo[1,5-b]pyridazines have been synthesized and evaluated for their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This enzyme is vital for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. One of the most potent compounds to emerge from these studies was 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, which exhibited exceptional activity against HIV-1 RT with an IC50 value of 0.65 nM. nih.gov Several compounds in this series also demonstrated the ability to inhibit HIV-1 replication in vitro in MT-4 and C8166 cells at levels comparable to the established nucleoside reverse transcriptase inhibitor, Zidovudine (AZT). nih.gov

In addition to targeting reverse transcriptase, other pyridazine derivatives have been designed to inhibit HIV-1 integrase (IN). researchgate.net This enzyme is responsible for the strand transfer step, where the viral DNA is inserted into the host genome. One study reported a pyridazine derivative that successfully acted as a strand-transfer inhibitor of the integration process at micromolar concentrations, highlighting another viable mechanism through which this scaffold can exert its anti-HIV-1 effects. researchgate.net

| Compound Class | Target Enzyme | Notable Activity |

| Imidazo[1,5-b]pyridazines | HIV-1 Reverse Transcriptase (RT) | IC50 = 0.65 nM for a lead compound nih.gov |

| Pyridazine Derivatives | HIV-1 Integrase (IN) | Inhibition of strand-transfer step researchgate.net |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Fused heterocyclic systems containing the pyridazine or a closely related pyridine ring have shown significant potential as antileishmanial agents. nih.govnih.gov

A series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.govacs.org Among the tested compounds, two derivatives, designated 6d and 6j, showed superior activity against intracellular amastigotes compared to the clinical drug miltefosine. nih.gov In a subsequent in vivo study using a Leishmania donovani/BALB/c mouse model, compound 6j demonstrated a significant therapeutic effect, achieving over 91% clearance of the splenic parasite burden and over 93% clearance in the liver. nih.gov

Further research into 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives yielded very promising results against promastigote forms of Leishmania amazonensis. nih.gov The most active compounds in this series were the 3'-diethylaminomethyl-substituted derivatives, which displayed potent activity with IC50 values as low as 0.12 µM. nih.gov Similarly, imidazo-[1,2-a]-pyridine based analogues have been identified as effective antileishmanial agents, with a lead compound showing an IC50 value of 1.8 µM against Leishmania donovani promastigotes. rsc.org

| Compound Series | Target Species | Most Potent Activity (IC50) | In Vivo Efficacy |

| Pyrazolo(dihydro)pyridines | Leishmania donovani | > Miltefosine (in vitro) nih.gov | >91% parasite clearance (spleen) nih.gov |

| 4-Anilino-1H-pyrazolo[3,4-b]pyridines | Leishmania amazonensis | 0.12 µM nih.gov | Not reported |

| Imidazo-[1,2-a]-pyridines | Leishmania donovani | 1.8 µM rsc.org | Not reported |

Mechanisms of Action and Molecular Interactions

Ligand-Target Binding Studies

The therapeutic efficacy of pyridazine derivatives is rooted in their specific molecular interactions with biological targets. The pyridazine ring itself possesses unique physicochemical characteristics that facilitate these interactions, including a high dipole moment that supports π-π stacking and a dual hydrogen-bonding capacity. nih.govnih.gov These properties are crucial for the molecule's ability to bind effectively within the active sites of target proteins. nih.gov

In the context of anti-HIV activity, studies on imidazo[1,5-b]pyridazine (B2384543) inhibitors of HIV-1 RT propose that key binding interactions include hydrogen-bond acceptance and aromatic π-orbital bonding between the heterocyclic nucleus and the enzyme. nih.gov The exceptional potency of certain derivatives is attributed to additional binding points; for instance, the presence of an imidazole (B134444) sp2 nitrogen atom can create an extra interaction, significantly strengthening the binding affinity. nih.gov Molecular docking studies of other pyridazine derivatives with different enzymes, such as COX-2, have also revealed favorable binding modes, underscoring the scaffold's versatility in establishing effective ligand-target interactions. nih.gov

Enzyme and Receptor Modulation

The binding of pyridazine derivatives to their target proteins leads to the modulation of their biological function, typically inhibition. For anti-HIV-1 agents, the mechanism is direct enzyme inhibition. Derivatives have been shown to act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as inhibitors of the strand-transfer step mediated by HIV-1 integrase. nih.govresearchgate.netnih.gov

In the case of antileishmanial activity, the modulation is more complex and can lead to programmed cell death in the parasite. nih.govacs.org Investigating the effects of a pyrazolopyridine derivative on Leishmania promastigotes revealed that the compound induced critical molecular events, including a loss in mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.govacs.org These outcomes suggest that the derivatives modulate key enzymes or pathways involved in the parasite's cellular integrity and energy metabolism, ultimately triggering an apoptotic-like death. nih.gov The versatility of the pyridazine scaffold in enzyme modulation is further evidenced by its derivatives' ability to selectively inhibit other enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Pyridazine Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of a chemical scaffold. For pyridazine derivatives, SAR studies have provided clear insights into the structural features required for potent biological activity.

In the anti-HIV imidazo[1,5-b]pyridazine series, key features for potent RT inhibition were identified as the imidazopyridazine nucleus for core binding, a benzoyl function, and a suitable spacer group to correctly position the interacting moieties within the enzyme's active site. nih.gov

For antileishmanial pyrazolopyridine derivatives, quantitative structure-activity relationship (QSAR) analysis revealed that both hydrophobic and steric parameters are the most significant factors influencing biological activity. nih.gov Specifically, the analysis highlighted that 3'-diethylaminomethyl-substituted compounds were the most active, suggesting a specific pocket in the target protein that accommodates this group. nih.gov Another SAR study on imidazo (B10784944) pyridine triazole analogues found that the electronic properties of substituents were critical; electron-withdrawing groups, particularly at the para position of an attached phenyl ring, enhanced antileishmanial activity. rsc.org

| Activity | Compound Series | Key SAR Findings |

| Anti-HIV-1 | Imidazo[1,5-b]pyridazines | - Imidazopyridazine nucleus is essential. nih.gov - A benzoyl group and a proper spacer enhance activity. nih.gov |

| Antileishmanial | 4-Anilino-1H-pyrazolo[3,4-b]pyridines | - Hydrophobic and steric parameters are critical. nih.gov - 3'-diethylaminomethyl substitution is highly favorable. nih.gov |

| Antileishmanial | Imidazo Pyridine Triazoles | - Electron-withdrawing groups on the phenyl ring increase activity. rsc.org |

Pharmacological Profiling and Therapeutic Potential Elucidation

The pharmacological profiling of pyridazine derivatives reveals a scaffold of significant therapeutic potential. The broad spectrum of activity, including potent antiviral and antiprotozoal effects, makes this class of compounds highly attractive for drug discovery. sarpublication.comsarpublication.commdpi.com The high potency observed, with activity in the nanomolar range for anti-HIV agents and low micromolar range for antileishmanial compounds, indicates that these molecules can be effective at low concentrations, which is a desirable attribute for any therapeutic agent. nih.govnih.gov

The elucidation of specific mechanisms, such as the inhibition of critical viral enzymes like HIV-1 RT and integrase, provides a solid rationale for their development. researchgate.netnih.gov Furthermore, detailed SAR studies offer a clear roadmap for future chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.goveurekalert.org While challenges such as bioavailability and target specificity must be addressed in further development, the inherent "drug-like" properties of the pyridazine ring and the demonstrated success in preclinical models position these derivatives as promising candidates for the development of new medicines to combat infectious diseases. nih.goveurekalert.org

Rational Drug Design and Scaffold Modification

The pyridazine scaffold, particularly as represented by 3,6-Dichloropyridazin-4-ol, is a privileged structure in medicinal chemistry due to its versatile reactivity and ability to interact with a wide range of biological targets. The electron-deficient nature of the pyridazine ring and the presence of reactive chlorine atoms make it an ideal starting point for the synthesis of diverse molecular architectures.

Design of Novel Pyridazine-Based Bioactive Agents

The inherent reactivity of the two chlorine atoms in this compound allows for selective and sequential substitution reactions, primarily through nucleophilic aromatic substitution (SNAr). This property is extensively exploited to create a variety of derivatives with tailored biological activities. The chlorine at the 6-position is generally more reactive than the one at the 3-position, enabling controlled, stepwise modifications.

Researchers have successfully introduced a wide array of functional groups at these positions to explore the chemical space around the pyridazine core. For instance, the substitution of the chlorine atoms with different amines, thiols, or alcohols leads to the generation of novel compounds. These modifications are guided by the goal of optimizing interactions with specific enzyme active sites or receptors. The hydroxyl group at the 4-position can also be modified, for example, through etherification, to further fine-tune the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

One notable area of investigation has been the development of kinase inhibitors. The pyridazine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By attaching various side chains to the 3 and 6 positions, researchers can target the specific pockets of different kinases. For example, derivatives have been designed to target vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are implicated in angiogenesis and cancer.

The design process often involves computational modeling to predict the binding affinity of new derivatives. Molecular docking studies help to visualize how modifications to the pyridazine scaffold will affect the interaction with the target protein, allowing for a more rational approach to lead optimization.

A general scheme for the derivatization of this compound is presented below:

| Position | Reagent Type | Resulting Functional Group | Potential Biological Target Class |

| C6 | Primary/Secondary Amines | Substituted Amino | Kinases, GPCRs |

| C3 | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl | Kinases, Proteases |

| C6 and C3 | Diamines (as linkers) | Bridged Dimers | Various |

| O4 | Alkyl Halides | Ether | Modulates Solubility/Lipophilicity |

Development of Dual-Activity or Repurposed Therapeutic Agents

The structural versatility of the this compound scaffold also lends itself to the development of molecules with dual activity or the repurposing of existing pyridazine-based compounds for new therapeutic indications. A dual-activity agent is a single molecule designed to modulate two different biological targets simultaneously, which can offer advantages in treating complex diseases like cancer or inflammatory disorders.

For example, a common strategy involves combining a pyridazine core, known to inhibit a particular kinase, with a pharmacophore known to target another protein involved in a related pathway. By tethering these two components, a single molecule can be created that concurrently inhibits both targets. This approach has been explored in the context of cancer therapy, where targeting both a primary oncogenic driver and a resistance pathway can lead to more durable responses.

Repurposing, on the other hand, involves identifying new therapeutic uses for existing compounds. A pyridazine derivative initially developed as, for instance, an anti-inflammatory agent might be screened against a panel of other targets and found to have unexpected activity against a viral protein or a different class of enzymes. The well-defined synthetic routes starting from this compound facilitate the rapid generation of analogs to optimize this newly discovered activity.

Fragment-Based Drug Discovery utilizing the Pyridazine Core

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds, starting with small, low-complexity molecules (fragments) that bind weakly to a biological target. The pyridazine ring system, including derivatives of this compound, is an attractive fragment for FBDD due to its favorable physicochemical properties and its presence in many known bioactive compounds.

In an FBDD campaign, a library of fragments containing the pyridazine core would be screened against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR). Once a pyridazine-containing fragment is identified as a "hit," its binding mode is characterized. The reactive handles on the this compound scaffold can then be used to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the target.

The stepwise modification capability of the dichloropyridazine structure is particularly advantageous here, allowing for a systematic exploration of the chemical space around the initial fragment hit. This iterative process of design, synthesis, and testing is central to the FBDD approach.

| FBDD Stage | Role of this compound Scaffold | Example Modification |

| Fragment Screening | Core scaffold providing initial binding interactions | Simple pyridazine derivatives |

| Hit-to-Lead | Scaffold for chemical elaboration | Sequential substitution at C3 and C6 positions |

| Lead Optimization | Fine-tuning of properties | Modification of the O4 position |

Combinatorial Chemistry for Pyridazine Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. The di-functional nature of this compound makes it an excellent starting material for the construction of pyridazine-focused combinatorial libraries.

Using automated or parallel synthesis techniques, the two chlorine atoms can be reacted with a diverse set of building blocks. For example, a library can be generated by reacting this compound with a set of 50 different amines at the C6 position, followed by reacting the resulting mixture of 50 intermediates with a set of 50 different boronic acids at the C3 position. This would, in principle, generate a library of 2,500 distinct compounds.

These libraries can then be screened in high-throughput screening (HTS) assays to identify compounds with activity against a specific biological target. The "hits" from the screen can then be resynthesized and validated, and their structure-activity relationships (SAR) can be studied to guide the design of more potent and selective compounds. This approach significantly accelerates the early stages of drug discovery.

Drug Delivery and Formulation Considerations (Excluding dosage/administration)

The successful development of a therapeutic agent depends not only on its pharmacological activity but also on its ability to be formulated into a stable product that can be effectively delivered to the site of action. For derivatives of this compound, several physicochemical properties are key determinants of their formulation potential.

Another important aspect is the solid-state properties of the active pharmaceutical ingredient (API), which include its crystalline form (polymorphism), melting point, and stability. Different polymorphic forms of a compound can have different solubilities and dissolution rates, which can impact bioavailability. Therefore, a thorough characterization of the solid-state properties of any promising pyridazine derivative is essential during pre-formulation studies.

For oral delivery, the permeability of the compound across the gastrointestinal tract is a critical factor. This is often related to its lipophilicity, typically expressed as the logarithm of the partition coefficient (logP). Formulation strategies such as the use of amorphous solid dispersions or lipid-based formulations can be employed to improve the oral bioavailability of poorly soluble pyridazine derivatives.

Furthermore, the chemical stability of the compound in different pH environments and in the presence of excipients must be evaluated to ensure that the final drug product has an adequate shelf life and that the API does not degrade before it can exert its therapeutic effect.

Agrochemical Research and Applications of 3,6 Dichloropyridazin 4 Ol Derivatives

Development of Pyridazine-Based Herbicides

The foundational structure of pyridazine (B1198779) has been extensively explored for the creation of novel herbicides. Researchers have utilized 3,6-Dichloropyridazine (B152260) as a key starting material to synthesize various derivatives and evaluate their herbicidal potential. A notable area of this research involves the preparation of pyridazyl ethers.

One line of research focused on the synthesis of 3-chloro-6-phenoxy- and 3,6-bisphenoxypyridazines from 3,6-dichloropyridazine. tandfonline.com By reacting 3,6-dichloropyridazine with different phenols, researchers were able to create a series of ether derivatives. The molar ratio of the reactants and the reaction time were found to be critical in determining whether a mono- or bis-ether was predominantly formed. For example, reacting guaiacol (B22219) and 3,6-dichloropyridazine in a 5:1 molar ratio for 10 hours in boiling toluene (B28343) yielded both mono- and bis-ether products. tandfonline.com The herbicidal activity of these compounds is dependent on the nature and position of the substituents on the phenoxy rings.

Below is a table summarizing the synthesis of select pyridazyl ethers from 3,6-Dichloropyridazine and their observed physical properties.

| Reactant (Phenol) | Product Structure (R group on ether) | Resulting Compound Type | Melting Point (°C) |

|---|---|---|---|

| Phenol | -OC₆H₅ | Mono-ether | 105-106 |

| Phenol | -OC₆H₅ | Bis-ether | 178 |

| Guaiacol | -OC₆H₄(o-OCH₃) | Mono-ether | 128 |

| Guaiacol | -OC₆H₄(o-OCH₃) | Bis-ether | 172 |

| p-Cresol | -OC₆H₄(p-CH₃) | Mono-ether | 121 |

| p-Cresol | -OC₆H₄(p-CH₃) | Bis-ether | 187 |

Data sourced from research on the preparation of pyridazyl ethers for herbicidal evaluation. tandfonline.com

Fungicidal and Insecticidal Properties of Pyridazine Derivatives

Beyond herbicidal applications, the pyridazine scaffold is a cornerstone in the search for new fungicides and insecticides. researchgate.netbibliomed.org The inherent biological activity of the pyridazine nucleus can be amplified and directed towards specific pests through targeted chemical synthesis.

Research into the insecticidal properties of pyridazine derivatives has yielded compounds with significant efficacy against various pests. bibliomed.org For instance, novel anthranilic diamide (B1670390) insecticides incorporating different heterocyclic rings have been a major focus of pesticide research. mdpi.com By modifying the core structure, researchers can develop compounds that act on specific insect receptors, such as the ryanodine (B192298) receptor (RyR), which is crucial for muscle contraction. mdpi.com The introduction of various substituents onto the pyridazine ring allows for the creation of a diverse library of compounds for screening. Biological testing of these derivatives against pests like Mythimna separata (oriental armyworm) has shown that certain compounds exhibit excellent insecticidal activity, sometimes surpassing commercial standards. mdpi.com

The fungicidal potential of pyridazine derivatives is also a significant area of study. The core structure is frequently used in the development of green agrochemicals due to its high activity and more favorable environmental profile. researchgate.net The specific substitutions on the pyridazine ring are critical for determining the spectrum of fungal pathogens the compound will be effective against.

The table below presents examples of pyridazine derivatives and their tested agrochemical activities.

| Derivative Class | Target Activity | Key Structural Features | Example Target Pest/Pathogen |

|---|---|---|---|

| Pyridazyl Ethers | Herbicidal | Phenoxy or substituted phenoxy groups at positions 3 and/or 6 | General Weeds |

| Substituted Pyridazinones | Insecticidal | Incorporation of thiadiazole or oxadiazole rings | Mythimna separata |

| Pyridazine-based Diamides | Insecticidal | Complex amide side chains designed to target insect receptors | Lepidopteran pests |

| General Pyridazinones | Fungicidal | Varied substitutions to optimize activity against fungal species | Fusarium oxysporum |

This table summarizes general findings from agrochemical research on pyridazine derivatives. researchgate.netbibliomed.orgtandfonline.commdpi.com

Structure-Activity Relationships in Agrochemical Development

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of new and effective agrochemicals based on the pyridazine scaffold. SAR studies investigate how specific changes in a molecule's chemical structure affect its biological activity. researchgate.net This knowledge allows chemists to design more potent, selective, and safer pesticides.

In the context of pyridazine-based agrochemicals, SAR studies have revealed several key principles:

Substituents on the Pyridazine Ring: The type, size, and position of substituent groups on the pyridazine ring are paramount. For example, in the development of herbicides, the electronic properties (electron-donating or electron-withdrawing) of substituents on an attached phenyl ring can drastically alter the compound's efficacy. tandfonline.com

The Nature of the Linker: For derivatives where a functional group is attached to the pyridazine core via a linker (e.g., an ether or amide bond), the nature of this linker is critical. In some insecticide classes, the rigidity and length of the linker can determine how well the molecule fits into the target receptor site in the pest. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on biological activity. For certain insecticidal derivatives, one enantiomer (a non-superimposable mirror image of the molecule) may exhibit significantly higher activity than the other, highlighting the importance of a precise fit with the biological target. mdpi.com

The table below summarizes key SAR findings for pyridazine-based agrochemicals.

| Structural Feature | Influence on Activity | Example Application |

|---|---|---|

| Substituents on Aryl Rings | Affects electronic and steric properties, influencing binding and uptake. | Herbicides (e.g., substituted phenoxy groups) tandfonline.com |

| Heterocyclic Moieties | Can introduce new modes of action or enhance existing activity. | Insecticides (e.g., incorporation of thiadiazole) bibliomed.org |

| Isomeric Configuration (Chirality) | One isomer may be significantly more active than others due to specific receptor binding. | Insecticides (e.g., R-configuration of an indane moiety) mdpi.com |

| Linker Atom/Group | The type of atom (e.g., O, S, N) connecting the pyridazine to other parts of the molecule influences bond angles and flexibility. | Herbicides and Insecticides bibliomed.orgtandfonline.com |

This table synthesizes general principles of SAR from various studies on pyridazine and other agrochemical derivatives. researchgate.netbibliomed.orgtandfonline.commdpi.com

By systematically modifying the pyridazine structure and evaluating the resulting biological activity, researchers can build predictive SAR models. These models guide the synthesis of future generations of agrochemicals, aiming for higher efficacy, improved crop safety, and better environmental profiles. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In ¹H NMR spectroscopy of 3,6-Dichloropyridazin-4-ol, the structure dictates a simple spectrum. The pyridazine (B1198779) ring contains a single proton at the C-5 position. Its chemical shift is influenced by the adjacent electronegative nitrogen atom and the deshielding effect of the aromatic ring system. The hydroxyl proton is also observable, though its signal can be broad and its position variable depending on the solvent, concentration, and temperature. Due to tautomerism, the observed chemical shifts represent a weighted average of the -ol and -one forms.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C5-H | 7.0 - 7.5 | Singlet (s) | The signal appears as a singlet as there are no adjacent protons to couple with. The downfield shift is due to the aromatic nature of the ring and the influence of adjacent heteroatoms. |

| O-H | 5.0 - 12.0 | Broad Singlet (br s) | The chemical shift is highly variable and depends on the extent of hydrogen bonding and the specific tautomer present. The signal may exchange with D₂O. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms in the pyridazine ring. The chemical shifts are significantly influenced by the attached functional groups. The carbons bonded to chlorine (C-3 and C-6) and the carbon bearing the hydroxyl group (C-4) are expected to be the most downfield due to the electronegativity of these substituents. The carbon atom bonded to the sole hydrogen (C-5) would appear at a more upfield position relative to the others.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 145 - 155 | Attached to electronegative chlorine and adjacent to nitrogen, resulting in a significant downfield shift. |

| C-4 | 155 - 165 | Attached to the oxygen atom (in either tautomeric form), causing it to be the most deshielded carbon. |

| C-5 | 125 - 135 | The only carbon bonded to a hydrogen atom, making it the most upfield of the ring carbons. |

| C-6 | 148 - 158 | Attached to electronegative chlorine and adjacent to nitrogen, similar to C-3. |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the spatial proximity of atoms within a molecule. justia.com A NOESY experiment on this compound could be used to confirm the tautomeric form and conformation. A key observation would be a cross-peak between the proton at C-5 and the hydroxyl proton of the enol tautomer (this compound). The presence of this correlation would indicate that these two protons are close in space (typically within 5 Å), providing evidence for the structural assignment. justia.com This technique is particularly useful for distinguishing between isomers where through-bond connectivity (observed in techniques like COSY) is identical.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic bands for its key functional groups. The presence of the hydroxyl group (-OH) in the enol form would give rise to a broad absorption band. The keto-enol tautomerism would also result in a strong absorption band corresponding to the carbonyl (C=O) stretch of the pyridazinone form.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |

| O-H | 3200 - 3600 (broad) | Stretch | Characteristic of the hydroxyl group in the enol tautomer; broadening is due to hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 (weak) | Stretch | Corresponds to the C-H bond at the C-5 position of the ring. |

| C=O | 1650 - 1700 (strong) | Stretch | Indicates the presence of the keto tautomer (pyridazinone). This is often a sharp and intense peak. |

| C=C / C=N | 1400 - 1600 | Ring Stretch | Multiple bands corresponding to the stretching vibrations of the pyridazine ring framework. |

| C-Cl | 600 - 800 | Stretch | Corresponds to the carbon-chlorine bonds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₂Cl₂N₂O, giving it a nominal molecular weight of 164 g/mol .

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of two chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. This pattern is definitive proof of the presence of two chlorine atoms in the molecule. Common fragmentation pathways could include the loss of a chlorine radical (Cl•), hydrogen chloride (HCl), or carbon monoxide (CO) from the pyridazinone tautomer.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with high confidence. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Calculated Monoisotopic Mass: 163.95444 g/mol

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula C₄H₂Cl₂N₂O.

X-ray Crystallography for Solid-State Structure Determination